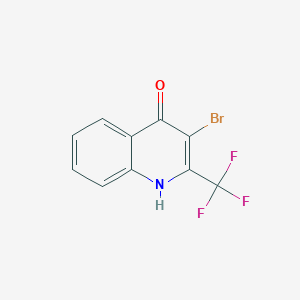

3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Übersicht

Beschreibung

3-Bromo-2-(trifluoromethyl)quinolin-4-ol is a complex chemical compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties. This compound belongs to the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of phosphorus tribromide in dry dimethylformamide (DMF) under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the selective bromination at the 3-position of the quinoline ring.

Industrial Production Methods

Industrial production methods for 3-Bromo-2-(trifluoromethyl)quinolin-4-ol often involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-(trifluoromethyl)quinolin-4-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Major products are quinone derivatives with enhanced electron-withdrawing properties.

Reduction Reactions: Reduced quinoline derivatives with modified electronic and steric properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 3-Bromo-2-(trifluoromethyl)quinolin-4-ol exhibits notable antimicrobial activities. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential as an antimicrobial agent . The compound's mechanism of action typically involves interaction with bacterial enzymes or receptors, leading to inhibition of growth.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly due to its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Antiviral Effects

In addition to its antibacterial and anticancer properties, this compound has shown promise in antiviral applications. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in bacterial inhibition . This potential opens avenues for further exploration in the development of antiviral therapeutics.

Chemical Synthesis

Building Block for Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique substitution pattern allows it to participate in various chemical reactions, including cross-coupling reactions and C–H activation strategies . This capability is particularly valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Materials Science

Nanotechnology Applications

The compound's properties have led to its exploration in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions can be utilized to create metal-polyphenol networks that enhance the stability and efficacy of drug formulations . This application is particularly relevant for targeted therapy approaches in cancer treatment.

Case Studies

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

- 4-Bromo-2,8-bis(trifluoromethyl)quinoline

- 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Uniqueness

3-Bromo-2-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the hydroxyl group at the 4-position provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

3-Bromo-2-(trifluoromethyl)quinolin-4-ol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 292.05 g/mol. The compound features a quinoline core, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The incorporation of bromine and trifluoromethyl groups enhances its chemical properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry .

Synthesis

The synthesis of this compound typically involves bromination of 2-(trifluoromethyl)quinolin-4-ol under controlled conditions to ensure selectivity for the bromine atom at the 3-position. This process often utilizes reagents such as bromine in an organic solvent.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in anticancer research. Preliminary studies suggest that it may inhibit cancer cell growth through specific molecular interactions. The presence of both bromine and trifluoromethyl groups may influence its binding affinity to various biological targets, including proteins and enzymes .

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, studies have reported that derivatives of quinoline compounds exhibit significant antileukemia activity. Although specific IC50 values for this compound are not widely reported, related compounds have demonstrated IC50 values as low as 0.12 μM against MV-4-11 leukemia cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the quinoline structure can significantly alter biological activity. For example, the introduction of different substituents on the quinoline ring can enhance or diminish its anticancer properties. The trifluoromethyl group is known to increase lipophilicity and improve binding interactions with biological targets due to its electron-withdrawing nature .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2,8-Bis(trifluoromethyl)quinoline | Lacks bromine; different reactivity | Moderate anticancer activity |

| 4-Chloro-2-(trifluoromethyl)quinoline | Contains chlorine instead of bromine | Lower potency compared to brominated analogs |

| 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | Hydroxy group present; affects solubility | Enhanced solubility but varied activity |

| 2,7-Bis(trifluoromethyl)-4-hydroxyquinoline | Different positional isomer; unique properties | Distinct biological profile |

This table highlights how structural variations can influence both chemical properties and biological activities.

Case Studies

- Antileukemia Activity : A study explored various quinoline derivatives, including those structurally similar to this compound, revealing significant antileukemia effects with certain substitutions enhancing activity by up to tenfold compared to non-substituted analogs .

- Inhibition Studies : Another investigation focused on the inhibition of photosynthesis in plant models using quinoline derivatives. This study provided insights into the broader ecological impacts and potential applications in agricultural biochemistry .

Eigenschaften

IUPAC Name |

3-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBOSNAIPXNQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382349 | |

| Record name | 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59108-47-3 | |

| Record name | 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59108-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.